2-tert-butyl-4-methyl-2H-indazole
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Overview
Description
2-tert-butyl-4-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often found in various pharmaceuticals. The presence of the tert-butyl and methyl groups in this compound enhances its chemical stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-4-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines, leading to the formation of the indazole ring through consecutive formation of C–N and N–N bonds . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound may utilize large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of solvent-free conditions and catalyst recycling can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-tert-butyl-4-methyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions.
Major Products: The major products formed from these reactions include substituted indazoles, which can exhibit enhanced biological activities .
Scientific Research Applications
2-tert-butyl-4-methyl-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4-methyl-2H-indazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
1H-indazole: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.
2H-indazole: Similar core structure but without the specific substituents of 2-tert-butyl-4-methyl-2H-indazole.
3-phenyl-1H-indazole: Contains a phenyl group, leading to different biological activities.
Uniqueness: The presence of the tert-butyl and methyl groups in this compound enhances its chemical stability and potential biological activity, making it a unique compound within the indazole family .
Properties
CAS No. |
34880-57-4 |
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Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-tert-butyl-4-methylindazole |
InChI |
InChI=1S/C12H16N2/c1-9-6-5-7-11-10(9)8-14(13-11)12(2,3)4/h5-8H,1-4H3 |
InChI Key |
RTRDUWPRIZJFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NN(C=C12)C(C)(C)C |
Origin of Product |
United States |
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